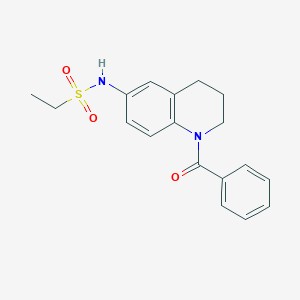

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

CAS No.: 946210-71-5

Cat. No.: VC11976205

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946210-71-5 |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |

| Standard InChI | InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-16-10-11-17-15(13-16)9-6-12-20(17)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19H,2,6,9,12H2,1H3 |

| Standard InChI Key | MSPGGDKMEGTMGN-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

| Canonical SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a synthetic organic compound characterized by its unique quinoline and sulfonamide moieties. These structural features are often associated with bioactive molecules in medicinal chemistry, including potential applications in pharmacology and material sciences. This article provides an in-depth analysis of the compound's structure, properties, and potential applications based on available data.

Synthesis Pathway

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide typically involves:

-

Quinoline Derivative Preparation: Starting from quinoline precursors, the tetrahydroquinoline structure is formed via hydrogenation or reduction.

-

Benzoylation: The introduction of the benzoyl group occurs through acylation using benzoyl chloride or similar reagents.

-

Sulfonamide Coupling: The ethane sulfonamide moiety is added via reaction with ethanesulfonyl chloride under basic conditions.

Pharmaceutical Applications

The sulfonamide group in this compound suggests potential biological activities due to its known interactions with enzymes and receptors:

-

Antibacterial Activity: Sulfonamides are well-known for their role as antibiotics by inhibiting dihydropteroate synthase.

-

Anticancer Potential: Quinoline derivatives have shown promise in targeting cancer cells through various mechanisms such as DNA intercalation and enzyme inhibition.

Material Science

The compound's structural rigidity and polar functional groups may make it suitable for applications in:

-

Organic semiconductors.

-

Catalysis as a ligand in coordination chemistry.

Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume